molecular formula C16H16N2O2 B5962582 2-methyl-N'-(4-methylbenzoyl)benzohydrazide

2-methyl-N'-(4-methylbenzoyl)benzohydrazide

Cat. No.: B5962582
M. Wt: 268.31 g/mol
InChI Key: NCJRIXODRZMUEC-UHFFFAOYSA-N
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Description

2-methyl-N’-(4-methylbenzoyl)benzohydrazide is an organic compound with the molecular formula C16H16N2O It is a derivative of benzohydrazide, characterized by the presence of a methyl group at the 2-position and a 4-methylbenzoyl group attached to the nitrogen atom of the hydrazide moiety

Properties

IUPAC Name

2-methyl-N'-(4-methylbenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-7-9-13(10-8-11)15(19)17-18-16(20)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJRIXODRZMUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-(4-methylbenzoyl)benzohydrazide typically involves the reaction of 2-methylbenzohydrazide with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of 2-methyl-N’-(4-methylbenzoyl)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically followed by purification steps, such as recrystallization or chromatography, to remove any impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-(4-methylbenzoyl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions typically result in the formation of new hydrazide derivatives with different substituents .

Scientific Research Applications

2-methyl-N’-(4-methylbenzoyl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N’-(4-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-methyl-N’-(4-methylbenzoyl)benzohydrazide can be compared with other similar compounds, such as:

  • 2-methyl-N’-(2-methylbenzoyl)benzohydrazide
  • 2-methyl-N’-(4-methylbenzylidene)benzohydrazide
  • 4-methyl-N’-(4-methylbenzoyl)benzohydrazide

These compounds share similar structural features but differ in the position and nature of substituents. The uniqueness of 2-methyl-N’-(4-methylbenzoyl)benzohydrazide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

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